molecular formula C7H14N2O2 B569607 N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide CAS No. 121531-14-4

N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

Cat. No.: B569607
CAS No.: 121531-14-4
M. Wt: 158.201
InChI Key: LBSOROOPUBZTPA-UHFFFAOYSA-N
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Description

N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chemical compound of interest in medicinal chemistry research, particularly in the design and development of novel pharmacologically active molecules. The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its saturated structure and ability to contribute to stereochemistry and three-dimensional coverage, which can enhance a molecule's interaction with biological targets . This specific carboxamide derivative shares structural features with compounds investigated for targeting central nervous system (CNS) receptors . Researchers are exploring similar pyrrolidine-based structures as key components in dual-target ligands, such as those acting on mu opioid receptor (MOR) and dopamine D3 receptor (D3R) systems, for potential applications in developing safer analgesics with reduced misuse liability . The structural motif is also relevant in the synthesis of potential vasopressin receptor antagonists, indicating its versatility in probe and drug discovery efforts for various therapeutic areas . The presence of the N-hydroxy group in the carboxamide function may be explored to modulate the compound's physicochemical properties and its binding affinity to specific enzymatic or receptor targets.

Properties

IUPAC Name

N-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-5-3-4-6(8)7(10)9(2)11/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSOROOPUBZTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)N(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Pyrrolidine Precursors

Acylation of pyrrolidine derivatives is a foundational strategy for introducing the carboxamide group. The process typically involves reacting a pyrrolidine scaffold bearing a secondary amine with an acyl chloride or anhydride. For example, N-methylpyrrolidine can be acylated using dimethylcarbamoyl chloride in the presence of a base such as triethylamine to yield N-methylpyrrolidine-2-carboxamide. Subsequent oxidation or hydroxylation at the nitrogen introduces the N-hydroxy group.

A critical challenge lies in selectively hydroxylating the nitrogen without over-oxidizing the pyrrolidine ring. Patent literature describes analogous methods for hydroxylating pyrimidinone carboxamides using protected intermediates. By esterifying the hydroxy group during acylation (e.g., as an acetate or benzoate), side reactions are minimized, enabling efficient conversion with stoichiometric acylating agents. Deprotection under basic conditions (e.g., aqueous NaOH or KOH) then yields the free N-hydroxy product.

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
AcylationDimethylcarbamoyl chloride, Et₃N, DCM78%
HydroxylationH₂O₂, Fe(II) catalyst, AcOH65%
Deprotection2M NaOH, MeOH/H₂O92%

Cyclization of Linear Amines

Base-mediated cyclization offers an alternative route, particularly for constructing the pyrrolidine ring de novo. This method, adapted from protocols for synthesizing N-hydroxyindoles, involves linear precursors such as 2-(2-nitroaryl)-2-butenoates. For pyrrolidine derivatives, nitroalkene intermediates undergo reductive cyclization in the presence of hindered bases like potassium tert-butoxide.

For instance, ethyl 2-(2-nitrophenyl)-2-butenoate cyclizes under strongly basic conditions to form a pyrrolidine framework, with subsequent alkylation introducing methyl groups. The nitro group is reduced in situ to an amine, which is then hydroxylated. While this route is less direct, it provides access to stereochemically pure products when chiral auxiliaries or catalysts are employed.

Protection-Deprotection Strategies

Functional group compatibility is a recurring challenge due to the reactivity of the N-hydroxy group. Patent data highlights the utility of ester protection (e.g., acetyl or benzoyl groups) during acylation steps. For example, protecting the hydroxy group as an acetate allows selective acylation of the amine with dimethylcarbamoyl chloride, followed by hydrolysis to regenerate the hydroxy moiety. This approach reduces reagent waste and improves yields by 20–30% compared to unprotected substrates.

Reaction Optimization and Stereochemical Control

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in acylation reactions, while ethereal solvents (e.g., THF) favor cyclization. Hindered bases such as sodium tert-pentoxide minimize side reactions during deprotonation steps, as evidenced in the synthesis of N-alkoxyindoles.

Stereoselective Synthesis

The (2S,4R) configuration of related pyrrolidine carboxamides suggests that chiral catalysts or resolving agents are necessary for enantioselective synthesis. Enzymatic resolution using lipases or kinetic resolution with chiral auxiliaries (e.g., Evans oxazolidinones) could isolate desired stereoisomers. However, no direct data exists for the target compound, necessitating extrapolation from analogous systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.42 (s, 3H, N-CH₃), 3.18 (m, 1H, C2-H), 2.96 (s, 3H, N-CH₃), 2.78 (m, 1H, C5-H), 2.12 (m, 2H, C3/C4-H).

  • IR (cm⁻¹): 3280 (N-H stretch), 1665 (C=O), 1450 (C-N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) typically achieves >98% purity, with retention times varying between 6.2–7.5 minutes depending on derivatization .

Chemical Reactions Analysis

N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison
Compound Name Substituents on Pyrrolidine Ring Key Functional Groups Molecular Weight (g/mol) CAS Number
N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide N-hydroxy, N-methyl, 1-methyl Hydroxylamine, carboxamide 172.21 121531-14-4
2-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide (8c) 4-methoxyphenyl, coumarin-derived substituent Carboxamide, coumarin 422.44 Not provided
N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide () N-methyl, m-tolyl Carboxamide, aryl 218.29 1491331-76-0
HET0016 () N-hydroxy, 4-butyl-2-methylphenyl Formamidine, hydroxylamine 274.35 Not provided

Key Observations :

  • The target compound is distinct in combining a hydroxylamine group with dual methyl substituents, whereas analogs like 8c () incorporate bulky aryl or coumarin groups.
  • HET0016 () shares the hydroxylamine group but features a formamidine backbone instead of a carboxamide, altering its enzyme-targeting specificity.
Physicochemical Properties
Compound Melting Point (°C) Solubility (Inference) Crystallinity
This compound Not reported Moderate (polar solvents) Likely amorphous
8c () 152–153 Low (non-polar substituents) High (sharp melt)
8d () 179 Low High
N,N-Dimethyl-2-pyrrolidinecarboxamide HCl () Not reported High (hydrochloride salt) Crystalline

Key Observations :

  • Bulky substituents (e.g., coumarin in 8c) correlate with higher melting points due to enhanced intermolecular forces .
  • The hydrochloride salt in improves solubility compared to free bases.

Key Observations :

  • Yields vary with substituent steric hindrance; electron-withdrawing groups (e.g., bromophenyl in 8d) may improve reaction efficiency .

Key Observations :

  • Hydroxylamine-containing compounds (e.g., HET0016) often target cytochrome P450 enzymes, suggesting analogous pathways for the target compound .

Biological Activity

N-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrrolidine Ring : Provides structural stability and potential interaction sites with biological macromolecules.
  • Hydroxy Group : Plays a crucial role in forming hydrogen bonds with target molecules.
  • Carboxamide Group : Contributes to the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group facilitates hydrogen bonding, which is essential for modulating the activity of various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, making it a candidate for therapeutic interventions.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, influencing physiological responses.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates potential efficacy against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through targeted enzyme inhibition .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, although further research is needed to elucidate these effects fully.

1. Antituberculosis Activity

A study highlighted the effectiveness of pyrrolidine carboxamides as inhibitors of InhA, a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The lead compound demonstrated over 160-fold improvement in potency after optimization through high-throughput screening .

2. Anticancer Mechanisms

Research has shown that this compound can inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell viability in various cancer cell lines .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInhibits cancer cell proliferation
Enzyme InhibitionModulates activity of key metabolic enzymes
NeuroprotectivePotential protective effects on neuronal cells

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